4-Methyl-3,5-dinitrobenzamide
Overview
Description
4-Methyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C8H7N3O5. It is a derivative of benzamide, characterized by the presence of a methyl group and two nitro groups attached to the benzene ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Methyl-3,5-dinitrobenzamide and its derivatives have been found to exhibit significant antifungal activity, particularly against Candida species . The primary targets of this compound appear to be the fungal cell membranes .
Mode of Action
The compound interacts with the fungal cell membrane, leading to changes in its structure and function . This interaction disrupts the normal functioning of the cell, inhibiting its growth and eventually leading to cell death .
Biochemical Pathways
Studies suggest that the compound interferes with the synthesis of ergosterol, a key component of fungal cell membranes . This interference disrupts the integrity of the cell membrane, leading to cell death .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body
Result of Action
The result of the action of this compound is the inhibition of fungal growth and the death of fungal cells . This is achieved through the disruption of the fungal cell membrane and interference with key cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its efficacy may be affected by the presence of certain solvents Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other substances
Biochemical Analysis
Biochemical Properties
4-Methyl-3,5-dinitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. For instance, this compound can interact with reductase enzymes, leading to the inhibition of their catalytic functions. This interaction is primarily due to the compound’s nitro groups, which can form strong bonds with the enzyme’s active site residues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt the normal signaling pathways by inhibiting key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic function. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to downstream effects on cellular processes, including changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the reduction of nitro groups, affecting the overall metabolic balance within the cell. These interactions can have downstream effects on cellular energy production and overall metabolic health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,5-dinitrobenzamide typically involves the nitration of 4-methylbenzamide. The process begins with the nitration of 4-methylbenzoic acid to form 4-methyl-3,5-dinitrobenzoic acid. This intermediate is then converted to this compound through an amide formation reaction. The reaction conditions often involve the use of acetonitrile as a solvent and triethylamine as a base, with methylchloroformate as the reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-Methyl-3,5-diaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-Methyl-3,5-dinitrobenzoic acid and ammonia.
Scientific Research Applications
4-Methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,5-dinitrobenzoic acid
- 3,5-Dinitrobenzamide
- 2-Methyl-3,5-dinitrobenzamide
Uniqueness
4-Methyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .
Properties
IUPAC Name |
4-methyl-3,5-dinitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZXZIKHDOCRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391414 | |
Record name | 4-Methyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-76-2 | |
Record name | 4-Methyl-3,5-dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4551-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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